4-fluoro-N,3-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N,3-dimethylbenzenesulfonamide is an organic compound belonging to the class of aromatic sulfonamides. Its structure consists of a benzene ring with a fluorine atom attached at the 4th position, a sulfonamide group attached to the benzene ring, and two methyl groups attached to the nitrogen atom in the sulfonamide group . This compound is a white crystalline solid that is insoluble in water but soluble in most organic solvents.
Preparation Methods
4-fluoro-N,3-dimethylbenzenesulfonamide is typically synthesized through the reaction of benzenesulfonyl chloride with dimethylamine . The process involves adding benzenesulfonyl chloride to an organic solvent, followed by the addition of dimethylamine. The reaction mixture is then subjected to crystallization and washing to purify the product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-fluoro-N,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic aromatic substitution: The fluorine atom on the benzene ring can be replaced by strong nucleophiles under specific conditions.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, breaking the molecule into its components.
Common reagents used in these reactions include strong nucleophiles for substitution reactions and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-fluoro-N,3-dimethylbenzenesulfonamide is a versatile compound with applications in various fields:
Mechanism of Action
The mechanism of action of 4-fluoro-N,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-fluoro-N,3-dimethylbenzenesulfonamide can be compared with other aromatic sulfonamides, such as:
- N,N-dimethylbenzenesulfonamide
- 4-(N,N-dimethylsulfamoyl)phenylboronic acid
- 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide
These compounds share similar structural features but differ in their specific substituents and functional groups . The presence of the fluorine atom in this compound makes it unique, potentially enhancing its reactivity and binding properties .
Properties
IUPAC Name |
4-fluoro-N,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLHOEKWWZHASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.